2-(5-Phenylpyrazolidin-3-yl)ethanamine
Description
2-(5-Phenylpyrazolidin-3-yl)ethanamine is a synthetic organic compound featuring a pyrazolidine ring (a saturated five-membered ring containing two nitrogen atoms) substituted with a phenyl group at the 5-position and an ethanamine side chain at the 3-position. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity due to the amine group.
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(5-phenylpyrazolidin-3-yl)ethanamine |
InChI |
InChI=1S/C11H17N3/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8,12H2 |
InChI Key |
YJTQSFJJYKGDTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1C2=CC=CC=C2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenylpyrazolidin-3-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with an α,β-unsaturated carbonyl compound to form the pyrazolidine ring. This intermediate can then be further reacted with ethylamine to introduce the ethanamine group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenylpyrazolidin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various phenyl-substituted derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(5-Phenylpyrazolidin-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical structural and functional differences between 2-(5-Phenylpyrazolidin-3-yl)ethanamine and its analogs:
Functional Implications of Structural Differences
Heterocyclic Core Modifications
- Pyrazolidine vs. In contrast, indole (as in tryptamine derivatives) is aromatic and planar, enabling π-π stacking with protein residues like HSP90’s hydrophobic pockets .
Pyrazolidine vs. 1,2,4-Triazole/Oxadiazole :
Triazole and oxadiazole rings (e.g., in ) are unsaturated, electron-deficient heterocycles. These rings enhance metabolic stability and may improve bioavailability compared to pyrazolidine, which is more prone to ring-opening reactions due to strain .
Substituent Effects
- Phenyl vs. Halogenated Aromatic Groups (NBOMe series) :
The phenyl group in the target compound is less electronegative than halogenated analogs (e.g., 25I-NBOMe’s iodine), which increases 5-HT2A receptor binding affinity but also toxicity . - Methoxy vs. Trifluoromethyl Groups : Methoxy groups (e.g., in 5-Methoxytryptamine) enhance lipophilicity and membrane permeability, while trifluoromethyl groups (as in ) improve metabolic resistance and target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
